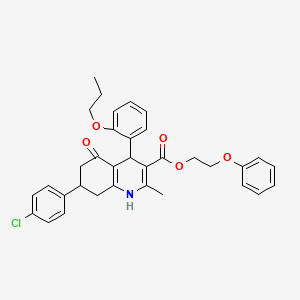![molecular formula C14H18F3N3O3 B11678683 N-[3-(morpholin-4-yl)propyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B11678683.png)
N-[3-(morpholin-4-yl)propyl]-2-nitro-4-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N-[3-(morpholin-4-yl)propyl]-2-nitro-4-(trifluorométhyl)aniline est un composé organique complexe de formule moléculaire C13H20N2O. Ce composé est caractérisé par la présence d'un cycle morpholine, d'un groupe nitro et d'un groupe trifluorométhyl lié à un squelette d'aniline. Il est principalement utilisé dans la recherche et les applications industrielles en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N-[3-(morpholin-4-yl)propyl]-2-nitro-4-(trifluorométhyl)aniline implique généralement un processus en plusieurs étapes. Une méthode courante comprend la réaction de la 2-nitro-4-(trifluorométhyl)aniline avec la 3-chloropropylmorpholine en conditions basiques. La réaction est généralement réalisée dans un solvant organique tel que le dichlorométhane ou le toluène, avec une base comme le carbonate de potassium pour faciliter la réaction de substitution nucléophile.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des réacteurs à écoulement continu pour assurer une qualité et un rendement constants. L'utilisation de systèmes automatisés permet un contrôle précis des conditions de réaction, telles que la température, la pression et les concentrations de réactifs, qui sont essentielles pour la synthèse efficace de la N-[3-(morpholin-4-yl)propyl]-2-nitro-4-(trifluorométhyl)aniline.
Analyse Des Réactions Chimiques
Types de réactions
La N-[3-(morpholin-4-yl)propyl]-2-nitro-4-(trifluorométhyl)aniline subit diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en groupe amine à l'aide d'agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur au palladium.
Réduction : Le composé peut être oxydé pour former des dérivés nitroso à l'aide d'agents oxydants tels que le permanganate de potassium.
Substitution : Le groupe trifluorométhyl peut subir des réactions de substitution nucléophile avec des nucléophiles comme les thiols ou les amines.
Réactifs et conditions courants
Oxydation : Hydrogène gazeux, catalyseur au palladium.
Réduction : Permanganate de potassium, conditions acides ou basiques.
Substitution : Nucléophiles comme les thiols ou les amines, solvants organiques comme le dichlorométhane.
Principaux produits formés
Oxydation : Formation de dérivés aminés.
Réduction : Formation de dérivés nitroso.
Substitution : Formation de dérivés d'aniline substitués.
Applications de la recherche scientifique
La N-[3-(morpholin-4-yl)propyl]-2-nitro-4-(trifluorométhyl)aniline présente un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisée comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudiée pour son potentiel en tant que sonde biochimique en raison de ses groupes fonctionnels uniques.
Médecine : Explorée pour ses propriétés thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisée dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de la N-[3-(morpholin-4-yl)propyl]-2-nitro-4-(trifluorométhyl)aniline implique son interaction avec des cibles moléculaires spécifiques. Le groupe nitro peut participer à des réactions redox, tandis que le groupe trifluorométhyl peut améliorer la lipophilie du composé, facilitant son interaction avec les membranes lipidiques. Le cycle morpholine peut interagir avec diverses enzymes et récepteurs, modulant potentiellement leur activité.
Applications De Recherche Scientifique
N-[3-(morpholin-4-yl)propyl]-2-nitro-4-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[3-(morpholin-4-yl)propyl]-2-nitro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The morpholine ring can interact with various enzymes and receptors, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-[3-(morpholin-4-yl)propyl]aniline
- 4-(morpholin-4-yl)-2-(trifluorométhyl)aniline
- N-méthyl-N-(3-{[2-(morpholin-4-yl)éthyl]amino}propyl)aniline
Unicité
La N-[3-(morpholin-4-yl)propyl]-2-nitro-4-(trifluorométhyl)aniline est unique en raison de la combinaison de ses groupes fonctionnels, qui lui confèrent des propriétés chimiques distinctes. La présence à la fois d'un groupe nitro et d'un groupe trifluorométhyl la rend particulièrement utile en chimie redox et comme pharmacophore potentiel dans le développement de médicaments.
Propriétés
Formule moléculaire |
C14H18F3N3O3 |
|---|---|
Poids moléculaire |
333.31 g/mol |
Nom IUPAC |
N-(3-morpholin-4-ylpropyl)-2-nitro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H18F3N3O3/c15-14(16,17)11-2-3-12(13(10-11)20(21)22)18-4-1-5-19-6-8-23-9-7-19/h2-3,10,18H,1,4-9H2 |
Clé InChI |
IJESDSHRKACZEW-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-Benzyl-piperazin-1-yl)-propionylamino]-benzoic acid methyl ester](/img/structure/B11678611.png)
![2-[Bis(5-methylfuran-2-yl)methyl]-5-(4-bromophenyl)furan](/img/structure/B11678614.png)
![(5Z)-5-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678620.png)
![4-{5-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11678621.png)
![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11678641.png)
![2-({[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11678645.png)
![4-methyl-N-{2-[(5-methylfuran-2-yl)(phenyl)methyl]phenyl}benzenesulfonamide](/img/structure/B11678647.png)
![N-(3-methoxy-5-nitrophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11678653.png)
![methyl 4-[(E)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]benzoate](/img/structure/B11678657.png)
![Methyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11678659.png)
![N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11678665.png)
![(5E)-5-(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678672.png)
![ethyl 5-[(biphenyl-4-ylcarbonyl)oxy]-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11678678.png)

